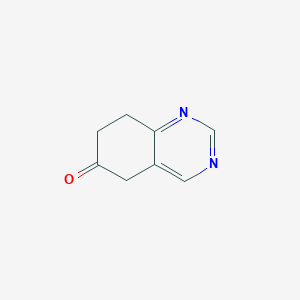
7,8-dihydroquinazolin-6(5H)-one
Vue d'ensemble
Description
Molecular Structure Analysis
There are some related compounds such as “N-(8-OXO-7,8-DIHYDRO-3H-IMIDAZO[4,5-G]QUINAZOLIN-6-YL)-ISOBUTYRAMIDE” and “allyl (2- (methylamino)-8-oxo-7,8-dihydro-1H-imidazo [4,5-g]quinazolin-6-yl)carbamate” that have been studied. These compounds have been co-crystallized with tRNA guanine Transglycosylase (TGT), providing some insight into their molecular structure .Applications De Recherche Scientifique
Pharmacologie anti-inflammatoire
L'une des applications prometteuses des dérivés de la 7,8-dihydroquinazolin-6(5H)-one est dans le domaine de la pharmacologie anti-inflammatoire. Des composés tels que les acides 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazoline-5a(6H)carboxyliques, qui sont structurellement liés à la this compound, ont été synthétisés et évalués pour leurs propriétés anti-inflammatoires . Ces composés ont montré un potentiel significatif en tant qu'agents anti-inflammatoires, des études indiquant une activité comparable ou supérieure à celle des médicaments de référence tels que le Diclofénac. L'activité anti-inflammatoire a été déterminée par leur capacité à réduire l'œdème de la patte induit par la formaline et le carraghénane chez le rat .
Mécanisme D'action
Target of Action
The primary target of 7,8-dihydroquinazolin-6(5H)-one is the enzyme tRNA guanine Transglycosylase (TGT) . TGT is involved in the post-transcriptional modification of certain tRNAs and plays a crucial role in protein synthesis .
Mode of Action
This compound interacts with TGT, forming a co-crystallized complex
Biochemical Pathways
The interaction of this compound with TGT affects the post-transcriptional modification of tRNAs
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TGT and the subsequent impact on tRNA modification and protein synthesis . Detailed studies are needed to fully understand these effects.
Analyse Biochimique
Biochemical Properties
7,8-Dihydroquinazolin-6(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tRNA guanine transglycosylase (TGT), an enzyme involved in the modification of tRNA molecules . The compound binds to the active site of TGT, inhibiting its activity and thereby affecting the tRNA modification process. This interaction highlights the potential of this compound as a biochemical tool for studying tRNA-related processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to TGT involves interactions with key amino acid residues in the enzyme’s active site, leading to enzyme inhibition . This inhibition results in a decrease in tRNA modification, which can have downstream effects on gene expression and protein synthesis. The molecular mechanism of this compound underscores its potential as a modulator of biochemical pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with TGT is a key aspect of its metabolic role, as it affects the modification of tRNA molecules . Additionally, this compound may influence metabolic flux and metabolite levels, further highlighting its significance in biochemical processes.
Propriétés
IUPAC Name |
7,8-dihydro-5H-quinazolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYJHRSBGTWWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670363 | |
| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944895-73-2 | |
| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)
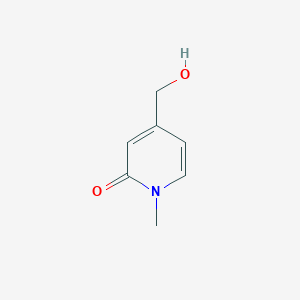
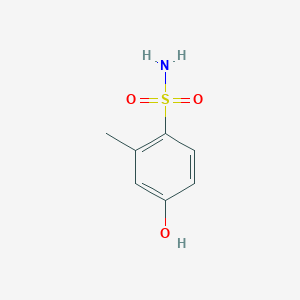


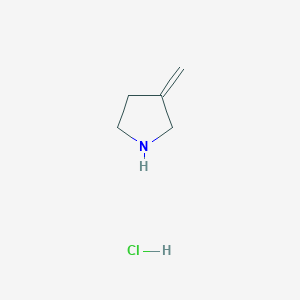


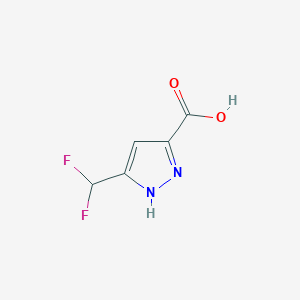

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)

